molecular formula C12H19N5O4 B10966301 1-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitro-1H-pyrazole-3-carboxamide

1-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10966301
M. Wt: 297.31 g/mol
InChI Key: WDIRYOGHDINMBT-UHFFFAOYSA-N
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Description

1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a morpholinopropyl side chain

Preparation Methods

The synthesis of 1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid.

    Attachment of the morpholinopropyl side chain: This step involves the reaction of the nitro-pyrazole intermediate with a morpholinopropylamine under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinopropyl side chain can be modified through nucleophilic substitution reactions.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the morpholinopropyl side chain play crucial roles in its binding affinity and specificity. The compound may inhibit or activate its target through various pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: This compound shares a similar structure but may have different functional groups or side chains.

    1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: Another similar compound with variations in the pyrazole ring or the nitro group.

The uniqueness of 1-METHYL-N-(3-MORPHOLINOPROPYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H19N5O4/c1-15-9-10(17(19)20)11(14-15)12(18)13-3-2-4-16-5-7-21-8-6-16/h9H,2-8H2,1H3,(H,13,18)

InChI Key

WDIRYOGHDINMBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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